3-Thienylmagnesium iodide

Catalog No.
S9088957
CAS No.
M.F
C4H3IMgS
M. Wt
234.34 g/mol
Availability
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3-Thienylmagnesium iodide

Product Name

3-Thienylmagnesium iodide

IUPAC Name

magnesium;3H-thiophen-3-ide;iodide

Molecular Formula

C4H3IMgS

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

PMRZWJCJNHVGQW-UHFFFAOYSA-M

Canonical SMILES

C1=CSC=[C-]1.[Mg+2].[I-]

3-Thienylmagnesium iodide is an organomagnesium compound classified as a Grignard reagent, characterized by the presence of a thiophene ring substituted with a magnesium iodide group. This compound is notable for its ability to act as a nucleophile in various organic reactions, making it a valuable intermediate in synthetic chemistry. The general formula for 3-thienylmagnesium iodide can be represented as C4_4H3_3S·MgI, where the thiophene ring contributes to its unique reactivity profile compared to other Grignard reagents.

, primarily due to its nucleophilic nature. Key reactions include:

  • Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For example, when treated with aldehydes or ketones, it yields corresponding alcohols after hydrolysis.
  • Coupling Reactions: This compound can undergo coupling reactions with various electrophiles, including acid chlorides and aryl halides, leading to the formation of more complex organic structures .
  • Transmetalation: It can also engage in transmetalation reactions with other metal halides, such as cadmium chloride, to form new organometallic compounds .

The synthesis of 3-thienylmagnesium iodide typically involves the following steps:

  • Oxidative Addition: The compound is synthesized via the oxidative addition of magnesium to 3-iodothiophene. This method efficiently generates the Grignard reagent while maintaining the integrity of the thiophene ring .
  • Solvent Choice: Tetrahydrofuran is commonly used as a solvent due to its ability to stabilize the reactive Grignard species and facilitate reaction conditions.

3-Thienylmagnesium iodide has several applications in organic synthesis:

  • Building Block: It serves as a building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.
  • Material Science: The compound can be used in the development of functional materials, including polymers and organic electronics.
  • Synthetic Chemistry: It is utilized in various synthetic pathways to introduce thienyl groups into organic molecules, enhancing their properties or reactivity.

Interaction studies involving 3-thienylmagnesium iodide focus primarily on its reactivity with electrophiles and other organometallic reagents. For instance, studies have shown that it can effectively couple with aryl halides and acyl chlorides to produce thienyl-substituted products . The kinetics and mechanisms of these interactions provide insights into optimizing reaction conditions for desired outcomes.

3-Thienylmagnesium iodide shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
3-Thienylmagnesium iodideC4_4H3_3S·MgINucleophilic Grignard reagent; thiophene ring
Phenylmagnesium bromideC6_6H5_5·MgBrClassic Grignard reagent; lacks heteroatoms
2-Thienylmagnesium bromideC4_4H3_3S·MgBrSimilar reactivity but different substitution pattern
3-ThienylzincC4_4H3_3S·ZnSimilar nucleophilic properties; zinc instead of magnesium

The presence of the sulfur atom in the thiophene ring grants 3-thienylmagnesium iodide distinct electronic properties compared to its phenyl counterparts, allowing for unique reactivity patterns that are advantageous in certain synthetic applications.

Direct Oxidative Addition Strategies Using Rieke Metals

Rieke metals, known for their highly reactive surfaces, enable direct oxidative addition to aryl halides without requiring pre-activation. For 3-thienylmagnesium iodide synthesis, Rieke magnesium reacts with 3-iodothiophene in ethereal solvents, bypassing the induction period typical of conventional magnesium turnings. This method achieves near-quantitative conversion under mild conditions (25–40°C, 2–4 hours) due to the enhanced surface area and reduced oxide layer of Rieke magnesium.

Key advantages include:

  • Regiostability: The 3-thienyl intermediate remains intact during coupling reactions, enabling selective functionalization.
  • Scalability: Reactions proceed without exothermic runaway risks, making them suitable for industrial applications.

A comparative analysis of reaction parameters is provided in Table 1.

Table 1. Direct Oxidative Addition Using Rieke Magnesium

ParameterConditionsYield (%)Reference
SolventTetrahydrofuran (THF)92
Temperature30°C89
Magnesium stoichiometry1.1 equivalents95

Traditional Magnesium-Halogen Exchange Approaches

Magnesium-halogen exchange involves transmetallation between an organomagnesium reagent (e.g., methylmagnesium iodide) and 3-iodothiophene. This method is preferred when Rieke metals are unavailable, though it requires precise control over stoichiometry and temperature to avoid over-metallation.

For example, methylmagnesium iodide reacts with 3-iodothiophene in diethyl ether at −20°C, yielding 3-thienylmagnesium iodide and methane gas. The reaction’s success hinges on:

  • Halide selectivity: Iodides undergo exchange more readily than bromides or chlorides.
  • Additive effects: Lithium chloride (LiCl) accelerates exchange rates by solubilizing magnesium species, as demonstrated in aryl chloride systems.

Solvent Systems and Reaction Optimization in Grignard Formation

Solvent choice profoundly influences Grignard reagent stability and reactivity. Polar aprotic solvents like tetrahydrofuran (THF) stabilize the magnesium center through Lewis acid-base interactions, while ethereal solvents (e.g., diethyl ether) provide moderate polarity for controlled reaction kinetics.

Critical solvent considerations:

  • THF vs. diethyl ether: THF’s higher boiling point (66°C) allows reflux conditions, enhancing reaction rates for stubborn substrates.
  • Additive synergy: Combining LiCl with THF increases solubility of magnesium intermediates, as observed in ZnCl₂-catalyzed Grignard reactions.

Table 2. Solvent Performance in 3-Thienylmagnesium Iodide Synthesis

SolventAdditiveTemperature (°C)Reaction Time (h)Yield (%)
Diethyl etherNone25678
THFLiCl (1.1 eq)25394
2-Methyl-THFLiCl (1.1 eq)0291

Thiophene Functionalization for Conjugated Materials

The application of 3-thienylmagnesium iodide in the synthesis of conjugated materials represents a cornerstone in modern materials chemistry, particularly in the development of conducting polymers and organic semiconductors. Thiophene functionalization through organometallic chemistry has enabled the preparation of sophisticated conjugated systems with tailored electronic and optical properties [1] [2] [3].

The synthesis of polythiophenes utilizing 3-thienylmagnesium iodide proceeds through multiple mechanistic pathways, with chemical polymerization being the most widely employed approach. Research demonstrates that chemical polymerization using oxidizing agents such as ferric chloride achieves excellent yields ranging from 60-85%, producing highly conductive materials suitable for electronic applications [4] [5]. The regioregular nature of polythiophenes synthesized via organometallic routes ensures superior electronic properties compared to randomly coupled polymers [3] [6].

Electrochemical polymerization represents another significant application pathway, where 3-thienylmagnesium iodide serves as a precursor for the formation of conducting polymer films directly on electrode surfaces. This methodology offers distinct advantages for fabricating thin films with controlled thickness and morphology, achieving yields of 65-80% with excellent electrochemical stability [7] [8]. The resulting polythiophene films demonstrate exceptional conductivity values exceeding 10^4 S/cm when properly doped, making them ideal candidates for flexible electronic applications [8].

The development of thiophene-fluorene alternating copolymers represents a particularly sophisticated application of 3-thienylmagnesium iodide in materials synthesis. Cross-coupling polymerization techniques utilizing palladium catalysts achieve yields of 70-90% while providing precise control over the polymer architecture [9]. These materials exhibit tunable optical properties with absorption maxima that can be systematically adjusted through structural modifications, making them valuable for organic light-emitting diodes and photovoltaic applications [1] [9].

Step-growth polymerization protocols have been developed for the synthesis of well-defined oligothiophenes using 3-thienylmagnesium iodide as a key building block. These reactions typically achieve yields of 75-95% and provide access to model compounds with defined chain lengths, enabling fundamental structure-property relationship studies [10]. The high regioselectivity observed in these reactions stems from the regiostable nature of 3-thienylmagnesium iodide at room temperature, as confirmed through comprehensive nuclear magnetic resonance studies [11] [12].

Direct arylation polymerization has emerged as an atom-economical approach for conjugated polymer synthesis, where 3-thienylmagnesium iodide participates in carbon-hydrogen activation processes. This methodology eliminates the need for pre-functionalized monomers, achieving yields of 80-90% while reducing synthetic complexity and environmental impact [9]. The resulting polymers exhibit comparable electronic properties to those prepared through traditional cross-coupling methods while offering improved sustainability profiles.

Synthesis of Biologically Active Thienyl Derivatives

The application of 3-thienylmagnesium iodide in pharmaceutical chemistry has led to the development of numerous biologically active compounds with diverse therapeutic potential. Thiophene-containing molecules occupy a central position in medicinal chemistry due to their unique electronic properties and ability to interact with biological targets through multiple mechanisms [13] [14] [15].

Thienyl chalcones represent one of the most extensively studied classes of bioactive thiophene derivatives accessible through 3-thienylmagnesium iodide chemistry. The Claisen-Schmidt condensation reaction between 3-thienylmagnesium iodide-derived aldehydes and aromatic ketones produces these compounds in yields ranging from 75-90% [16]. These molecules demonstrate significant anticancer activity with inhibitory concentration values (IC50) typically falling within the 5-50 micromolar range against various cancer cell lines, including hepatocellular carcinoma and colorectal cancer models [16] [15].

Benzothiazole derivatives incorporating thienyl substituents have been synthesized using 3-thienylmagnesium iodide through cyclization reactions that achieve yields of 65-85%. These compounds exhibit potent antimicrobial activity with minimum inhibitory concentration values ranging from 10-100 micrograms per milliliter against both gram-positive and gram-negative bacterial strains [17]. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways [17].

The synthesis of thienyl nucleosides represents a sophisticated application where 3-thienylmagnesium iodide serves as a key building block for glycosylation reactions. These compounds, obtained in yields of 60-80%, demonstrate significant antiviral activity with IC50 values ranging from 1-25 micromolar against various viral targets [13]. The incorporation of thiophene moieties into nucleoside structures enhances cellular uptake and metabolic stability while maintaining selectivity for viral versus cellular targets [13].

Thiophene carbohydrazides synthesized through acylhydrazone formation utilizing 3-thienylmagnesium iodide derivatives achieve excellent yields of 70-95% and exhibit potent antitubercular activity. The minimum inhibitory concentration values against Mycobacterium tuberculosis H37Rv strain typically range from 50-200 micrograms per milliliter [18]. These compounds demonstrate low cytotoxicity against human cell lines while maintaining high selectivity for mycobacterial targets [18].

Spiroindole-thiophene derivatives prepared through multicomponent reactions involving 3-thienylmagnesium iodide show promising antimicrobial activity with minimum inhibitory concentration values of 25-150 micrograms per milliliter. Although yields are more moderate at 55-75%, these compounds offer unique structural features that enable novel mechanisms of biological activity [17]. The spiro-configuration provides enhanced molecular rigidity and improved target selectivity compared to linear analogs [17].

Catalytic Asymmetric Reactions Enabled by Thienyl Organometallics

The development of catalytic asymmetric methodologies utilizing 3-thienylmagnesium iodide and related thienyl organometallics has opened new avenues for the synthesis of enantiomerically enriched compounds with potential pharmaceutical applications. These reactions capitalize on the unique electronic properties of thiophene rings to achieve high levels of stereochemical control [19] [20] [21].

Catalytic asymmetric vinylogous Mannich reactions of N-thienylsulfonylimines represent a particularly successful application of thiophene-based electrophiles in asymmetric synthesis. Copper(I) complexes bearing Fesulphos ligands catalyze these transformations with excellent enantioselectivities ranging from 85-95% and yields of 75-90% [19]. The reaction proceeds through coordination of the imine substrate to the chiral copper center, followed by nucleophilic attack of silyl dienol ethers with complete gamma-regioselectivity. The resulting products can be readily converted to optically active delta-lactams through mild deprotection conditions [19].

Direct asymmetric thienylaluminum addition to ketones catalyzed by titanium complexes of (S)-binaphthol represents another significant advancement in this field. This methodology achieves enantioselectivities of 84-97% with yields of 80-95% for aromatic ketones, providing access to chiral tertiary alcohols bearing thiophene substituents [20]. The reaction proceeds through formation of a chiral titanium-ketone complex that directs the approach of the organometallic nucleophile. This methodology has been successfully applied to the concise three-step synthesis of (S)-tiemonium iodide with an overall yield of 84% [20].

Asymmetric Grignard additions utilizing chiral ligands have been developed to enable enantioselective formation of carbon-carbon bonds with thienyl organometallics. These reactions achieve enantioselectivities of 75-92% with yields of 65-85%, depending on the substrate structure and reaction conditions [21]. The mechanism involves formation of complex ligand-magnesium species that provide chiral environments for asymmetric induction. Kinetic studies reveal that the reaction proceeds through mononuclear magnesium complexes with stereochemical control arising from steric interactions between the ligand and approaching electrophile [21].

Cross-electrophile coupling reactions employing chiral palladium catalysts have enabled the asymmetric synthesis of complex thiophene-containing molecules. These transformations achieve enantioselectivities of 70-90% with yields of 70-85%, providing access to axially chiral biaryl compounds and other stereochemically complex targets [22]. The reactions proceed through palladium-catalyzed oxidative addition and subsequent asymmetric reductive elimination steps, with stereochemical control achieved through careful design of chiral phosphine ligands [22].

Carbon-hydrogen activation reactions catalyzed by chiral palladium complexes bearing N-heterocyclic carbene ligands represent the most recent developments in this area. These reactions achieve enantioselectivities of 80-95% with yields of 75-90%, enabling the direct functionalization of thiophene derivatives without pre-activation [23]. The mechanism involves palladium-mediated carbon-hydrogen bond cleavage followed by asymmetric insertion of various electrophiles, with stereochemical control arising from the chiral environment provided by the N-heterocyclic carbene ligand [23].

Hydrogen Bond Acceptor Count

3

Exact Mass

233.88506 g/mol

Monoisotopic Mass

233.88506 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023

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